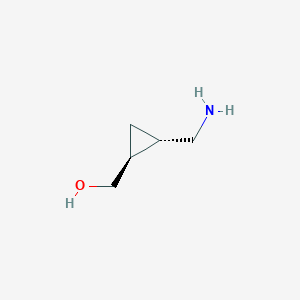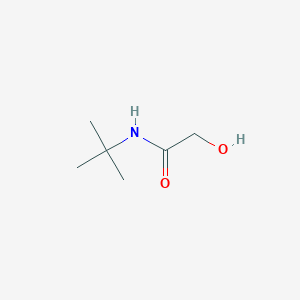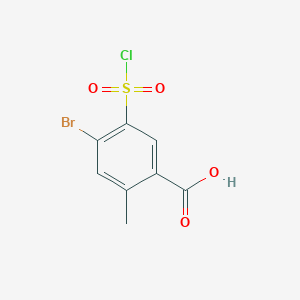
2-(4-氧代-2-硫代-3,4-二氢喹唑啉-3-基)丙酸
描述
“2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid” is a chemical compound with the CAS Number: 17785-55-6 . It has a molecular weight of 250.28 . The IUPAC name for this compound is 2-(4-oxo-2-sulfanyl-3(4H)-quinazolinyl)propanoic acid .
Physical And Chemical Properties Analysis
The melting point of “2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid” is reported to be between 218-219 degrees Celsius . No further physical or chemical properties are available in the retrieved documents.科学研究应用
绿色合成技术
2-(4-氧代-2-硫代-3,4-二氢喹唑啉-3-基)丙酸及其衍生物的合成通常涉及绿色化学方法。例如,在这个化学家族中,使用环保溶剂在绿色条件下合成了一种新型产品,突出了化学合成研究中的环境考虑因素(Reddy 等,2012)。
用于质量控制的分析方法
3-喹啉-4-酮丙酸与氟喹诺酮类抗生素的结构相似性表明它们在抗菌药物开发中的潜力。分析方法,包括13C NMR光谱,对于这些化合物的质量控制至关重要,确保活性药物成分的完整性(Zubkov 等,2016)。
抗菌和抗癌应用:
-
抗菌潜力
2-(4-氧代-2-硫代-3,4-二氢喹唑啉-3-基)丙酸的衍生物表现出显着的抗菌特性。已经开发出用于这些化合物的质量控制的分析方法,突出了它们作为抗菌药物的潜力(Zubkov 等,2016)。
-
抗癌活性
已评估了该化学家族中的化合物对它们的抗癌活性。一些衍生物对K562(慢性粒细胞白血病)和MCF7(乳腺癌)细胞系显示出有希望的结果,表明它们在癌症治疗中的潜力(Nguyen 等,2019)。
衍生物的合成
用于药物开发的衍生物合成
该化合物及其衍生物的化学结构允许探索新药,特别是抗生素,因为它们与现有的抗菌剂具有结构相似性。这种相似性为创造具有潜在的提高疗效或减少耐药性问题的新型抗菌药物打开了大门(Zubkov 等,2016)。
属性
IUPAC Name |
2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-6(10(15)16)13-9(14)7-4-2-3-5-8(7)12-11(13)17/h2-6H,1H3,(H,12,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXFFSMPYTVYQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C2=CC=CC=C2NC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501172704 | |
| Record name | 1,4-Dihydro-α-methyl-4-oxo-2-thioxo-3(2H)-quinazolineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501172704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17785-55-6 | |
| Record name | 1,4-Dihydro-α-methyl-4-oxo-2-thioxo-3(2H)-quinazolineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17785-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dihydro-α-methyl-4-oxo-2-thioxo-3(2H)-quinazolineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501172704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![4-[1-(3-Chlorophenyl)ethyl]piperidine](/img/structure/B3379875.png)

